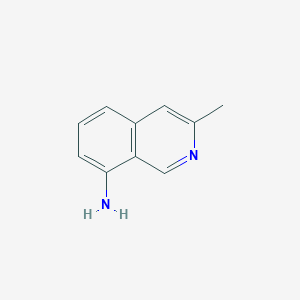

3-Methylisoquinolin-8-amine

Descripción

3-Methylisoquinolin-8-amine is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline is a bicyclic aromatic system with a nitrogen atom at position 2, distinguishing it from quinoline (nitrogen at position 1). In 3-Methylisoquinolin-8-amine, a methyl group is substituted at position 3 of the isoquinoline core, and an amine (-NH₂) group occupies position 8.

Propiedades

IUPAC Name |

3-methylisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCINQIXGSTFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

3-Methylisoquinolin-8-amine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Methylisoquinolin-8-amine involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Impact of Substituent Position

- Methyl vs.

- Positional Isomerism: 3-Methylquinolin-8-amine and 7-Methylquinolin-8-amine exhibit distinct reactivity due to differences in electron density distribution across the quinoline ring .

Ring System Differences (Quinoline vs. Isoquinoline)

- Electronic Effects: The nitrogen position in isoquinoline (position 2) versus quinoline (position 1) alters resonance structures, affecting basicity and interaction with biological targets.

- Pharmacological Implications: Isoquinoline derivatives like 5-(3-Fluorophenoxy)isoquinolin-8-amine are explored for targeted therapies due to their enhanced binding specificity compared to quinoline analogs .

Hazard and Stability Profiles

- 3-Methylquinolin-8-amine: Requires storage in inert atmospheres due to sensitivity to light and oxidation; hazards include skin/eye irritation .

- Chloro Derivatives: Higher molecular weight and electronegative substituents (e.g., 8-Chloroquinolin-3-amine) may correlate with increased toxicity .

Actividad Biológica

3-Methylisoquinolin-8-amine, a member of the isoquinoline family, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a methyl group at the third position and an amine group at the eighth position of the isoquinoline ring, which is known for its structural complexity and significant pharmacological properties. This article explores the biological activities of 3-Methylisoquinolin-8-amine, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and case studies.

3-Methylisoquinolin-8-amine is synthesized through various methods such as the Pomeranz-Fritsch synthesis, Bischler-Napieralski reaction, and Pictet-Spengler reaction. These synthesis routes involve cyclization reactions that yield isoquinoline derivatives, which serve as building blocks for more complex heterocyclic compounds.

Antimicrobial Activity

Research indicates that 3-Methylisoquinolin-8-amine exhibits notable antimicrobial properties. In a study evaluating several isoquinoline derivatives, it was found that compounds similar to 3-Methylisoquinolin-8-amine demonstrated significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of 3-Methylisoquinolin-8-amine has been investigated in several studies. For instance, derivatives of isoquinoline have shown effectiveness as cytotoxic agents against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism involves inhibition of key signaling pathways related to cell proliferation and apoptosis induction.

Table 1: Anticancer Activity of 3-Methylisoquinolin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Methylisoquinolin-8-amine | HepG-2 | 15.0 | Induction of apoptosis |

| MCF-7 | 12.5 | Inhibition of VEGFR-2 signaling | |

| A549 | 18.0 | Cell cycle arrest in G2/M phase |

In vitro studies have also shown that specific derivatives can inhibit angiogenesis by blocking VEGFR-2 activity, a critical pathway in tumor growth and metastasis .

Neuroprotective Effects

Recent findings suggest that 3-Methylisoquinolin-8-amine may possess neuroprotective properties. In experiments involving models of neurodegenerative diseases, such as Alzheimer's disease (AD), compounds derived from isoquinolines exhibited significant inhibitory effects on amyloid-beta aggregation, a hallmark of AD pathology. These compounds were shown to protect neuronal cells from glutamate-induced toxicity .

Table 2: Neuroprotective Activity Against Amyloid-Beta Aggregation

| Compound | Inhibition Rate (%) at 10 µM | Cell Type |

|---|---|---|

| 3-Methylisoquinolin-8-amine | 41.4 | C17.2 Neurons |

| 25.5 | HT22 Neurons |

Case Studies

- Anticancer Study : A recent study synthesized various derivatives based on the structure of 3-Methylisoquinolin-8-amine and tested their cytotoxicity against HepG-2 and MCF-7 cell lines. The most promising derivative exhibited an IC50 value of 12.5 µM against MCF-7 cells, highlighting its potential as an anticancer agent .

- Neuroprotection : In a study focused on Alzheimer's disease models, researchers found that certain isoquinoline derivatives significantly reduced amyloid-beta aggregation and improved cell viability in neuronal cultures subjected to oxidative stress . This suggests a therapeutic potential for these compounds in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.